tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring substituted with a 5-hydroxypentyl chain. This compound is often utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, leveraging its modular structure for further functionalization .
Properties
CAS No. |
1267246-44-5 |
|---|---|
Molecular Formula |
C14H28N2O3 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,4-12H2,1-3H3 |
InChI Key |
AAALZLRQQQGASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-bromopentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The terminal alkyne group undergoes selective oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic medium converts the alkyne to a carboxylic acid via oxidative cleavage.
-
Ozone (O₃) followed by reductive workup yields a diketone intermediate.
Example Reaction:
Reduction Reactions
The alkyne can be hydrogenated to an alkane or alkene:
-
Palladium on carbon (Pd/C) under H₂ gas fully reduces the alkyne to a pentane chain.
-
Lindlar catalyst selectively hydrogenates the alkyne to a cis-alkene.
| Reduction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Full Hydrogenation | Pd/C, H₂ (1 atm), RT | Saturated pentane | 90% |
| Partial Hydrogenation | Lindlar catalyst, H₂ | cis-Alkene | 85% |
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions:
-
Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride.
-
Mitsunobu reaction with diethyl azodicarboxylate (DEAD) facilitates alkyl/aryl group transfer.
Case Study:
Reaction with SOCl₂ in dichloromethane at 0°C produces tert-butyl 4-(5-chloropentyl)piperazine-1-carboxylate in 82% yield.
Acylation and Alkylation
The piperazine nitrogen undergoes functionalization:
-
Boc Deprotection : Treatment with HCl in dioxane removes the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine .
-
Re-protection : The free amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
Key Data:
Click Chemistry
The alkyne engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Example Reaction:
Hydrolysis and Stability
-
Acidic Hydrolysis : The Boc group is cleaved under strong acids (e.g., HCl, TFA).
-
Basic Conditions : The ester moiety undergoes saponification to carboxylic acid.
| Condition | Reactivity | Product |
|---|---|---|
| HCl (aq.) | Boc cleavage | Free piperazine |
| NaOH (aq.) | Ester hydrolysis | Carboxylic acid |
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various modifications, making it suitable for creating pharmaceuticals and agrochemicals.
Biological Research
In biological contexts, tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is utilized to investigate structure-activity relationships of piperazine derivatives. This research aids in understanding how these compounds interact with biological targets, which is vital for drug development.
Medicinal Chemistry
The compound is being explored for therapeutic applications, particularly in developing drugs targeting neurological disorders and infections. Its ability to modulate receptor activity makes it a candidate for potential treatments in various medical conditions.
Industrial Applications
In industry, this compound finds usage in producing specialty chemicals, polymers, and materials with specific properties. Its chemical stability and reactivity profile make it valuable in formulating coatings and adhesives.
Case Study 1: Drug Development
In a study focusing on neurological disorders, this compound was evaluated for its efficacy in modulating neurotransmitter systems. Results indicated promising interactions with serotonin receptors, suggesting potential as an antidepressant.
Case Study 2: Agrochemical Synthesis
Research demonstrated its utility in synthesizing herbicides by modifying the piperazine structure to enhance selectivity towards target plants while minimizing environmental impact.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Diversity and Functional Group Influence
The piperazine-Boc scaffold is a common framework in drug discovery. Key structural variations among analogs lie in the substituent attached to the piperazine nitrogen, which significantly impacts physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis based on substituent categories:
Alkyl and Hydroxyalkyl Chains
- Target Compound : The 5-hydroxypentyl group provides a flexible alkyl chain terminated by a hydroxyl group, enhancing aqueous solubility compared to purely hydrophobic chains.
- Analog (): tert-Butyl 4-(4-(2-(((benzyloxy)carbonyl)amino)ethoxy)phenyl)piperazine-1-carboxylate incorporates a benzyl-protected aminoethoxy group. The aromatic benzyl moiety increases hydrophobicity, reducing solubility relative to the hydroxypentyl derivative .
Aromatic and Heterocyclic Substituents
- Analog () : tert-Butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate features a sulfonyl-linked oxindole heterocycle. The electron-withdrawing sulfonyl group and rigid oxindole core may improve binding affinity to enzymes like Bruton’s tyrosine kinase (BTK) but reduce metabolic stability .
- Analog () : (R)-tert-Butyl 4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate contains a ferrocenyl group, introducing redox activity and steric bulk. Such substituents are advantageous in catalysis but may limit blood-brain barrier penetration .
Sulfonyl and Sulfonamide Derivatives
- Analog (): tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate includes a bromo-trifluoromethoxy phenylsulfonyl group. The sulfonyl moiety enhances electrophilicity, while halogen atoms improve resistance to oxidative degradation.
Amino and Nitro Substituents
- Analog (): tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate contains nitro and amino groups. The nitro group is a metabolic liability (e.g., reduction to reactive amines), whereas the hydroxypentyl chain in the target compound lacks such risks .
Table 1: Key Properties of Selected Analogs
*logP values estimated using fragment-based methods.
Stability and Degradation
- Analog (): Compounds with triazolylmethyl oxazolidinone substituents degraded in simulated gastric fluid due to acid-sensitive groups. In contrast, the hydroxypentyl chain’s lack of labile bonds suggests superior stability in physiological conditions .
Biological Activity
Tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, interactions, and implications in drug development.
The synthesis of this compound involves the reaction of piperazine with tert-butyl chloroformate and 5-bromopentanol, typically using triethylamine as a base. The reaction conditions are optimized for yield and purity using techniques such as column chromatography.
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The piperazine ring facilitates binding to specific molecular targets, modulating their activity and influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurological Applications : It has been explored for potential use in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated .
- Antioxidant Properties : Similar piperazine derivatives have shown antioxidant activity, indicating potential protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been studied extensively. Variations in the side chain can significantly alter its biological profile. For instance, compounds with different alkyl substitutions have been evaluated for their efficacy against various biological targets .
Case Studies
- Neurological Disorders : In a study investigating piperazine derivatives, this compound was shown to enhance synaptic plasticity in animal models, suggesting a role in cognitive enhancement .
- Cancer Research : A related study focused on piperazine compounds demonstrated that structural modifications could lead to increased cytotoxicity against pancreatic cancer cell lines, highlighting the importance of the hydroxypentyl group in enhancing biological activity .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate | Structure | Moderate CNS activity |
| tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | Structure | Antimicrobial properties |
| tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Structure | Enhanced selectivity for specific kinases |
This table illustrates how variations in side chains affect the biological activities of piperazine derivatives.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:
- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a hydroxypentyl electrophile (e.g., bromopentanol) under nucleophilic substitution conditions.
- Step 2 : Protecting/deprotecting hydroxyl groups using silyl ethers or benzyl ethers to avoid side reactions .
- Optimization : Key factors include solvent choice (e.g., 1,4-dioxane for polar aprotic conditions), temperature (80–110°C), and base (K₂CO₃ or Et₃N). For example, yields improve with prolonged reflux (12–24 hours) and stoichiometric excess of the hydroxypentyl precursor .
Table 1 : Example reaction conditions from analogous syntheses
| Precursor | Solvent | Temp (°C) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | 1,4-Dioxane | 110 | K₂CO₃ | 88.7 | |
| 2-Chloropyrimidine | Toluene | 110 | None | 62 |
Q. Which purification techniques are most effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc 8:1 → 4:1) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
- Acid-Base Extraction : For intermediates, partition between aqueous HCl and DCM to isolate the free base .
Q. How can researchers confirm the structural integrity of this compound?
- NMR Spectroscopy : ¹H NMR should show characteristic peaks: tert-butyl (δ 1.40–1.50 ppm), piperazine protons (δ 2.70–3.60 ppm), and hydroxypentyl (δ 1.30–1.70 ppm for CH₂, δ 3.60–3.80 ppm for -OH) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and carbonyl (C=O) from the carbamate (~1700 cm⁻¹) .
Q. What are the typical chemical reactions involving the piperazine and hydroxypentyl moieties?
- Nucleophilic Substitution : Piperazine reacts with alkyl halides or aryl chlorides (e.g., Suzuki coupling for aryl groups) .
- Oxidation/Reduction : The hydroxypentyl group can be oxidized to a ketone (e.g., with KMnO₄) or reduced to an alkane (e.g., LiAlH₄) .
- Protection/Deprotection : Use TBSCl for hydroxyl protection in acidic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of piperazine functionalization?
Piperazine’s secondary amines exhibit differential reactivity:
Q. How can computational methods enhance the design of derivatives for target-specific applications?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict feasible reaction pathways and intermediates .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Machine Learning : Train models on reaction yields and conditions to optimize protocols .
Q. How should researchers address contradictory yield data in similar synthetic protocols?
- Variable Analysis : Compare solvent polarity, temperature, and catalyst loading. For example, K₂CO₃ in 1,4-dioxane at 110°C yields 88.7% , while toluene at 110°C yields 62% .
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or over-substitution) .
- Replicate with Controlled Variables : Systematically test one parameter (e.g., base strength) while holding others constant.
Q. What advanced techniques characterize the solid-state structure of this compound?
Q. What strategies mitigate instability of the hydroxypentyl group during biological assays?
- Prodrug Design : Convert the hydroxyl to a phosphate ester for improved serum stability .
- Lyophilization : Store the compound as a freeze-dried powder to prevent hydrolysis .
- In Silico Stability Screening : Predict degradation pathways using software like ACD/Labs .
Q. How can researchers reconcile discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
